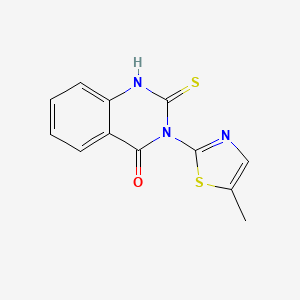
3-(5-methyl-1,3-thiazol-2-yl)-2-sulfanylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-METHYL-1,3-THIAZOL-2-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE is a heterocyclic compound that incorporates both thiazole and quinazolinone moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-METHYL-1,3-THIAZOL-2-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzamide with 2-bromoacetophenone to form the quinazolinone core. This intermediate is then reacted with 5-methyl-1,3-thiazole-2-thiol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(5-METHYL-1,3-THIAZOL-2-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone moiety can be reduced to form alcohols.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-(5-METHYL-1,3-THIAZOL-2-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-METHYL-1,3-THIAZOL-2-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This compound has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . Additionally, it can interfere with cellular signaling pathways, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Sodium (5-methyl-1,3-thiazol-2-yl)acetate
- N-(5-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
- 3-methyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Uniqueness
3-(5-METHYL-1,3-THIAZOL-2-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE is unique due to its dual incorporation of thiazole and quinazolinone moieties, which confer a combination of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C12H9N3OS2 |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
3-(5-methyl-1,3-thiazol-2-yl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C12H9N3OS2/c1-7-6-13-12(18-7)15-10(16)8-4-2-3-5-9(8)14-11(15)17/h2-6H,1H3,(H,14,17) |
InChI Key |
HOIZCZPPUUVQGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)N2C(=O)C3=CC=CC=C3NC2=S |
solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


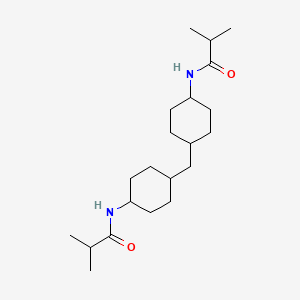
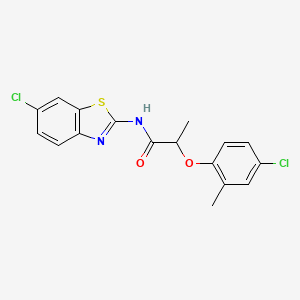


![N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10976763.png)
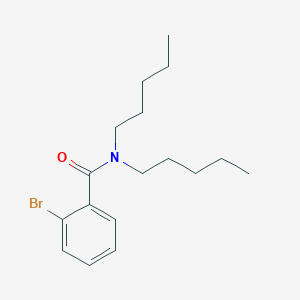

![ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10976782.png)


![4-propyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B10976807.png)

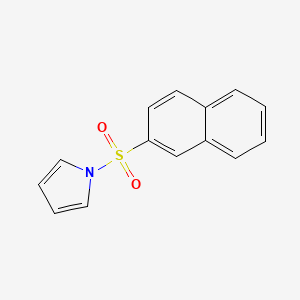
![3-[(2-Methyl-5-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10976826.png)
